1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID
Overview
Description
1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and a fluorenylmethoxycarbonyl group. It is often used in the synthesis of peptides and other bioactive molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID typically involves the protection of the piperazine ring with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the carboxylic acid functionality. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient production of large quantities. The use of solid-phase synthesis techniques is also common, where the compound is assembled step-by-step on a solid support, allowing for easy purification and isolation.
Chemical Reactions Analysis
Types of Reactions
1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aromatic rings.
Scientific Research Applications
1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are highly valued.
Mechanism of Action
The mechanism of action of 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group provides steric hindrance and electronic effects that can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various functional groups on the target molecule, facilitating the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
Uniqueness
Compared to these similar compounds, 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID is unique due to the presence of the piperazine ring, which provides additional flexibility and potential for interaction with molecular targets. This makes it particularly useful in the design of bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKKKUNIBLRES-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640483 | |
Record name | (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915749-50-7 | |
Record name | (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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